molecular formula C27H19ClN4O4 B11391026 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391026
M. Wt: 498.9 g/mol
InChI Key: MTPJMKXZRZGPFN-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a chlorophenyl group, and a dihydropyridazine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an amine group.

    Formation of the Dihydropyridazine Moiety: This step involves the condensation of a hydrazine derivative with a diketone, followed by cyclization to form the dihydropyridazine ring.

    Final Coupling: The final step involves coupling the benzofuran and dihydropyridazine intermediates under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex materials.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenyl group, in particular, may confer distinct steric and electronic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C27H19ClN4O4

Molecular Weight

498.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C27H19ClN4O4/c1-16-5-4-6-19(15-16)32-14-13-21(33)24(31-32)26(34)30-23-20-7-2-3-8-22(20)36-25(23)27(35)29-18-11-9-17(28)10-12-18/h2-15H,1H3,(H,29,35)(H,30,34)

InChI Key

MTPJMKXZRZGPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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